2-Chloro-4-methyl-5-(trifluoromethyl)pyridine chemical properties
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine chemical properties
An In-depth Technical Guide to 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications
Introduction
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is a halogenated and fluorinated pyridine derivative of significant interest in synthetic organic chemistry. Its unique electronic properties, stemming from the interplay of the chloro, methyl, and trifluoromethyl substituents on the pyridine ring, make it a valuable and versatile building block. This guide provides a comprehensive overview of its chemical and physical properties, common synthetic routes, reactivity profile, and key applications, particularly its role as a crucial intermediate in the development of novel pharmaceuticals and agrochemicals. With the CAS Number 780802-36-0, this compound is a cornerstone for researchers and development scientists working on complex molecular targets.[1]
PART 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral characteristics is fundamental for its effective use in a laboratory setting. These properties dictate storage, handling, and analytical procedures.
Physical Properties
2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is typically a liquid at room temperature. Its key physical properties are summarized below, which are essential for designing reaction setups and purification protocols.
| Property | Value | Source |
| CAS Number | 780802-36-0 | |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | Calculated |
| Physical Form | Liquid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic Data
Spectroscopic analysis is critical for structure verification and purity assessment. The following table outlines the key spectroscopic data for this compound.
| Spectroscopic Technique | Description | Source |
| ¹H NMR | Data available for structural confirmation. | [2][3] |
| ¹³C NMR | Data available for carbon skeleton analysis. | [3] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available for molecular weight and fragmentation pattern analysis. | [3][4] |
| Infrared (IR) Spectroscopy | IR spectra are available, providing information on functional groups and bond vibrations. | [3][4][5] |
PART 2: Synthesis Methodologies
The synthesis of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine can be approached through various routes. A modern and efficient method involves constructing the pyridine ring from acyclic precursors, which can be more amenable to large-scale synthesis than the direct functionalization of a pre-existing pyridine core.[6]
One patented method highlights a convergent synthesis strategy that builds the core structure and subsequently chlorinates it.[6]
Synthetic Workflow Overview
The synthesis begins with acyclic starting materials, which undergo condensation and cyclization to form a 2-hydroxy-4-(trifluoromethyl)pyridine intermediate. The final step is a chlorination reaction to yield the target compound.[6] This approach avoids harsh conditions often required for direct fluorination or functional group manipulation on a pyridine ring.[6]
Caption: Synthetic pathway from acyclic precursors to the target compound.
Experimental Protocol: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine
This protocol is adapted from a documented synthetic procedure and represents the final step in the synthesis.[6]
Objective: To convert the hydroxyl group of 2-Hydroxy-4-(trifluoromethyl)pyridine to a chloro group using thionyl chloride.
Materials:
-
2-Hydroxy-4-(trifluoromethyl)pyridine
-
1,2-Dichloroethane (DCE)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Ice water
-
10% Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a reaction vessel with 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane.
-
Add 1-2 drops of DMF to act as a catalyst.
-
At room temperature, add 2.90 g (0.025 mol) of thionyl chloride dropwise to the mixture.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours.
-
Upon completion, cool the reaction and dilute it with an additional 20 mL of 1,2-dichloroethane.
-
Carefully add the reaction mixture dropwise into ice water to quench the excess thionyl chloride.
-
Neutralize the solution to a neutral pH using a 10% aqueous solution of sodium hydroxide.
-
Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer with additional solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the final product as a pale yellow liquid.[6]
PART 3: Reactivity and Chemical Profile
The chemical behavior of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is governed by the electronic properties of its substituents.
-
2-Chloro Group: The chlorine atom at the C2 position is a good leaving group, making this site highly susceptible to nucleophilic aromatic substitution (SₙAr). This is the primary handle for introducing a wide variety of functional groups.
-
4-Methyl Group: As an alkyl group, the methyl substituent is electron-donating through an inductive effect, which slightly activates the pyridine ring towards electrophilic attack and can influence the regioselectivity of reactions.
-
5-Trifluoromethyl Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences:
-
It deactivates the pyridine ring towards electrophilic substitution.
-
It significantly enhances the electrophilicity of the carbon atom bonded to the chlorine, thereby activating the C2 position for nucleophilic attack.
-
The combined effect of these groups makes the C2-chloro position the most reactive site for nucleophilic displacement, a cornerstone of its utility in synthetic chemistry.
Caption: Electronic influences of substituents on the pyridine ring's reactivity.
PART 4: Applications in Research and Development
The trifluoromethylpyridine (TFMP) moiety is a key structural motif in many modern agrochemicals and pharmaceuticals due to the unique physicochemical properties conferred by the fluorine atoms.[7][8] 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine serves as a vital intermediate for introducing this valuable scaffold.
Pharmaceutical Intermediate: Molidustat Synthesis
A significant application of this compound is as a key precursor in the synthesis of Molidustat.[9] Molidustat is an oral HIF-prolyl hydroxylase inhibitor, a class of drugs investigated for the treatment of anemia associated with chronic kidney disease. The pyridine core from this intermediate is central to the final drug's structure and function.
Caption: Role as a key intermediate in the synthesis of Molidustat.
Agrochemical Synthesis
Trifluoromethylpyridine derivatives are widely used in agrochemicals as herbicides, insecticides, and fungicides.[7][8][10][11] While specific examples for the 4-methyl isomer are less common than 5- or 6-substituted TFMPs, its structural motifs are highly relevant. The 2-chloro position allows for the coupling of this pyridine core to other molecular fragments to create complex active ingredients.[8] For instance, related compounds like 2-chloro-5-(trifluoromethyl)pyridine are critical for producing high-efficiency herbicides and insecticides.[10]
PART 5: Safety and Handling
Proper handling of 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine is essential due to its potential hazards. The following information is synthesized from available Safety Data Sheets (SDS).
| Safety Aspect | Recommendation | Hazard Statements |
| GHS Pictogram | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | ||
| H319: Causes serious eye irritation. | ||
| H335: May cause respiratory irritation. | ||
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. Use a respirator if ventilation is inadequate.[12][13][14] | - |
| Handling | Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[12][13][14] | - |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Keep refrigerated (2-8°C).[12] | - |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[12][13] | - |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[12][13] | - |
| First Aid (Ingestion) | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[12][13] | - |
| First Aid (Inhalation) | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.[12][13] | - |
References
- 1. 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | C7H5ClF3N | CID 33726702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 780802-36-0|2-Chloro-4-methyl-5-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-4-Methyl-5-(trifluoroMethyl)pyridine(780802-36-0) 1H NMR [m.chemicalbook.com]
- 4. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 9. nbinno.com [nbinno.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
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- 14. jubilantingrevia.com [jubilantingrevia.com]
